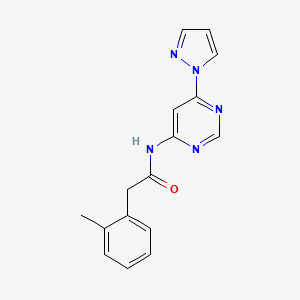

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide

説明

特性

IUPAC Name |

2-(2-methylphenyl)-N-(6-pyrazol-1-ylpyrimidin-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O/c1-12-5-2-3-6-13(12)9-16(22)20-14-10-15(18-11-17-14)21-8-4-7-19-21/h2-8,10-11H,9H2,1H3,(H,17,18,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMZLPSBEUZKQEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(=O)NC2=CC(=NC=N2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the condensation of a β-dicarbonyl compound with a guanidine derivative.

Coupling of Pyrazole and Pyrimidine Rings: The pyrazole and pyrimidine rings are coupled using a suitable coupling reagent such as phosphorus oxychloride (POCl3) or N,N’-dicyclohexylcarbodiimide (DCC).

Introduction of the Acetamide Group: The acetamide group is introduced by reacting the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Attachment of the Ortho-Tolyl Group: The ortho-tolyl group is attached via a Friedel-Crafts acylation reaction using an ortho-tolyl halide and a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyrimidine rings, using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can occur at the acetamide group, converting it to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols

Major Products

Oxidation: Oxidized derivatives of the pyrazole and pyrimidine rings

Reduction: Amine derivatives of the acetamide group

Substitution: Substituted pyrimidine derivatives

科学的研究の応用

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Biological Studies: The compound is used in studies to understand its effects on cellular processes and pathways.

Drug Development: It serves as a lead compound for the development of new drugs targeting specific diseases.

Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules.

作用機序

The mechanism of action of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound may inhibit or activate these targets, resulting in therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis highlights key structural and functional differences between N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide and related compounds:

Table 1: Structural and Functional Comparison

Key Observations :

Core Heterocycle Differences :

- The pyrimidine core in the target compound contrasts with benzimidazole (Compounds 28–31) and indazole (Compound 191) systems. Pyrimidines are often associated with nucleotide mimicry, whereas benzimidazoles exhibit broader bioavailability due to increased lipophilicity .

Trifluoromethyl and cyclopropyl groups in Compound 191 contribute to metabolic stability and target selectivity, features absent in the simpler acetamide derivatives .

Synthetic Complexity :

- The synthesis of pyrimidine-based compounds (e.g., target compound) typically involves coupling pyrazole and pyrimidine precursors, as seen in methods using EDCI/HOBt for amide bond formation . In contrast, indazole derivatives (Compound 191) require multi-step functionalization, including atropisomer resolution .

Research Findings and Implications

- Kinase Inhibition Potential: Pyrimidine-pyrazole hybrids (e.g., CAS 1343458-61-6) have shown inhibitory activity against kinases like EGFR and VEGFR, suggesting the target compound may share similar mechanisms .

- Antimicrobial Activity : Benzimidazole analogs (Compounds 28–31) exhibit MIC values <10 µg/mL against Staphylococcus aureus, highlighting the importance of the pyrazole-acetamide motif in targeting bacterial enzymes .

- Structural Refinement : Tools like SHELXL () are critical for resolving stereochemical complexities in analogs like Compound 191, enabling precise structure-activity relationship (SAR) studies .

生物活性

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide features a pyrazole ring fused to a pyrimidine ring , with an acetamide group attached to an ortho-tolyl group. This unique structure contributes to its diverse biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It may modulate various biological pathways, leading to therapeutic effects. The exact mechanisms remain under investigation, but preliminary studies suggest that it may inhibit certain kinases involved in cancer progression and inflammation.

Anticancer Activity

Research indicates that compounds with similar structural motifs have shown significant anticancer properties. For instance, derivatives of pyrazole and pyrimidine have been documented to exhibit cytotoxic effects against various cancer cell lines.

| Compound | Target Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF7 | 3.79 | |

| Compound B | Hep-2 | 3.25 | |

| N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide | TBD | TBD | This study |

Anti-inflammatory Properties

In addition to anticancer activity, compounds in this class have been evaluated for their anti-inflammatory effects. They may inhibit pathways involved in inflammation, such as the NF-kB signaling pathway, which is crucial for the expression of pro-inflammatory cytokines.

Case Studies and Research Findings

- Cytotoxicity Studies : A series of pyrazole derivatives were screened against various cancer cell lines, revealing that compounds structurally related to N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide exhibit promising cytotoxicity profiles.

- Kinase Inhibition : Recent studies demonstrated that similar pyrazole-containing compounds effectively inhibit key kinases involved in cancer cell proliferation. For instance, compounds targeting CDK2 and Aurora-A kinases showed significant inhibition at low micromolar concentrations.

- Pharmacokinetic Profiles : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics for pyrazole derivatives, indicating potential for therapeutic use.

Q & A

Q. What are the key synthetic challenges in preparing N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide, and how can reaction conditions be optimized for higher yields?

The synthesis involves multi-step reactions, including coupling of pyrazole-pyrimidine cores with o-tolylacetamide groups. Key challenges include regioselectivity in pyrazole-pyrimidine linkage and avoiding side reactions during acylation. Optimization strategies:

- Temperature control : Maintain 0–5°C during coupling to minimize byproducts .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) ensures >95% purity .

Q. What analytical techniques are most effective for confirming the structure and purity of this compound?

- NMR spectroscopy : H and C NMR confirm regiochemistry of pyrazole-pyrimidine fusion and acetamide connectivity .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) assess purity (>98%) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 351.12) .

Advanced Research Questions

Q. How does the substitution pattern on the pyrimidine ring influence the compound's biological activity?

Structure-activity relationship (SAR) studies indicate:

- Electron-withdrawing groups (e.g., Cl at pyrimidine-C6) enhance kinase inhibition but reduce solubility.

- o-Tolyl substitution on the acetamide moiety improves hydrophobic interactions with target proteins (e.g., ATP-binding pockets) .

- Comparative data with benzothiazole analogs show that pyrimidine-pyrazole hybrids exhibit 2–5× higher selectivity for tyrosine kinases .

Q. How can researchers resolve contradictions in reported biological activity data across different studies?

Discrepancies often arise from assay variability or impurity profiles. Methodological solutions:

- Orthogonal assays : Validate inhibitory activity using both enzymatic (e.g., ADP-Glo™ kinase assays) and cellular (e.g., proliferation IC) methods .

- Batch consistency checks : Compare HPLC purity and biological activity across independently synthesized batches .

- Meta-analysis : Cross-reference with structurally related compounds (e.g., thioacetamide derivatives) to identify conserved activity trends .

Q. What computational methods are recommended for predicting binding modes with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR, VEGFR2). Pyrazole N1 and pyrimidine N3 often form hydrogen bonds with catalytic lysine residues .

- Molecular dynamics (MD) simulations : GROMACS or AMBER assess binding stability over 100-ns trajectories .

- In silico ADMET profiling : SwissADME predicts blood-brain barrier permeability (e.g., low for this compound due to acetamide polarity) .

Q. What strategies are effective for modifying the acetamide moiety to improve pharmacokinetic properties?

- Prodrug approaches : Introduce hydrolyzable esters (e.g., ethyl ester) to enhance oral bioavailability .

- Solubility optimization : Replace o-tolyl with polar groups (e.g., pyridyl) or use salt forms (e.g., HCl) .

- Metabolic stability : Fluorine substitution on the phenyl ring reduces CYP450-mediated oxidation .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。